molecular formula C15H29BN2O3Si B1388870 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 903550-12-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No. B1388870
CAS RN: 903550-12-9
M. Wt: 324.3 g/mol
InChI Key: FVCZMGOMGHMAIX-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the pyrazole ring. The tetramethyl-1,3,2-dioxaborolane group is likely to add steric bulk to the molecule .


Chemical Reactions Analysis

The compound, due to the presence of the boron group, might be used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Proteomics Research

As indicated by one of the search results , this compound is used in proteomics research. Boronic acids can interact with proteins and peptides, which makes them useful in proteomics for the identification and quantification of proteins.

Safety And Hazards

The safety and hazards associated with this compound would depend on the specific properties of the compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Compounds with similar structures are often studied for their potential use in medicinal chemistry and materials science .

properties

IUPAC Name

trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-8-9-17-18(13)12-19-10-11-22(5,6)7/h8-9H,10-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCZMGOMGHMAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660646
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

CAS RN

903550-12-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 6
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

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